molecular formula C8H9BrFN B12987025 (4-Bromo-2-fluoro-6-methylphenyl)methanamine

(4-Bromo-2-fluoro-6-methylphenyl)methanamine

Cat. No.: B12987025
M. Wt: 218.07 g/mol
InChI Key: WIIIKZGUDLDAIE-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-methylphenyl)methanamine is an organic compound with the molecular formula C8H9BrFN It is a derivative of methanamine, substituted with bromine, fluorine, and methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-methylphenyl)methanamine typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of the methanamine group. One common method involves the following steps:

    Bromination: The starting material, 2-fluoro-6-methylbenzene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-2-fluoro-6-methylbenzene.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with methanamine (CH3NH2) under basic conditions to replace the bromine atom with the methanamine group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoro-6-methylphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methanamine (CH3NH2), other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Bromo-2-fluoro-6-methylphenyl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-methylphenyl)methanamine involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanamine
  • (4-Bromo-2,6-difluorophenyl)methanamine
  • (4-Bromo-2-fluoro-6-methylbenzene)

Uniqueness

(4-Bromo-2-fluoro-6-methylphenyl)methanamine is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(4-bromo-2-fluoro-6-methylphenyl)methanamine

InChI

InChI=1S/C8H9BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,4,11H2,1H3

InChI Key

WIIIKZGUDLDAIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CN)F)Br

Origin of Product

United States

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